molecular formula C10H12N4 B1423556 [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine CAS No. 1250005-85-6

[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine

Cat. No.: B1423556
CAS No.: 1250005-85-6
M. Wt: 188.23 g/mol
InChI Key: XBTWOIUOLAIXNE-UHFFFAOYSA-N
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Description

Background on Triazole Chemistry and Heterocyclic Compounds

Triazoles represent a class of five-membered heterocyclic compounds characterized by a ring structure containing two carbon atoms and three nitrogen atoms (C~2~H~3~N~3~) . These compounds exhibit two primary isomeric forms: 1,2,3-triazole (ν-triazole) and 1,2,4-triazole (s-triazole), each distinguished by the positional arrangement of nitrogen atoms within the ring . The aromaticity of triazoles arises from the delocalization of six π-electrons across the sp²-hybridized atoms, rendering them stable and chemically versatile .

1,2,4-Triazoles, in particular, have garnered significant attention due to their tautomeric flexibility (1H- and 4H- forms) and broad applicability in pharmaceuticals, agrochemicals, and materials science . Their ability to participate in hydrogen bonding and resist metabolic degradation enhances their utility in drug design . For example, antifungal agents such as fluconazole and itraconazole are 1,2,4-triazole derivatives that inhibit ergosterol synthesis in fungal cells .

Property 1,2,3-Triazole 1,2,4-Triazole
Tautomers 1H- and 2H- 1H- and 4H-
Aromatic Character Yes (6 π-electrons) Yes (6 π-electrons)
Common Applications Bioorthogonal chemistry Antifungal agents
Thermal Stability Decomposes at >200°C Stable up to 260°C

Table 1: Comparative properties of triazole isomers .

Significance of [3-(5-Methyl-4H-1,2,4-Triazol-3-Yl)Phenyl]Methanamine in Chemical Research

This compound (C~10~H~12~N~4~, MW: 188.23 g/mol) is a structurally optimized triazole derivative featuring a phenylmethanamine substituent . This compound exemplifies the strategic functionalization of the 1,2,4-triazole core to enhance biological activity and pharmacokinetic properties. The methyl group at the 5-position and the phenylmethanamine side chain contribute to its lipophilicity, facilitating membrane permeability and target engagement .

In drug discovery, this molecule serves as a precursor for synthesizing compounds with potential anticancer, antimicrobial, and antiviral activities. For instance, its triazole ring enables interactions with enzymes such as cytochrome P450, while the phenyl group provides steric bulk for selective binding . Recent studies highlight its role in developing kinase inhibitors and modulators of apoptosis proteins .

Historical Development of Triazole Derivatives

The exploration of triazoles began in the mid-19th century, with the term "triazole" first coined by Bladin in 1855 . Early research focused on elucidating their tautomeric behavior and synthetic routes, such as the Pellizzari and Einhorn-Brunner reactions . The 20th century witnessed a surge in pharmacological applications, driven by the discovery of azole antifungals in the 1980s .

Key milestones include:

  • 1950s : Development of the Huisgen cycloaddition for 1,2,3-triazole synthesis .
  • 1980s : Introduction of fluconazole, a breakthrough antifungal agent .
  • 2000s : Adoption of click chemistry for modular triazole-based drug candidates .
  • 2020s : Optimization of triazole derivatives for targeted cancer therapies, such as Mcl-1 inhibitors .

This compound emerged from efforts to balance metabolic stability and bioactivity in heterocyclic scaffolds. Its synthesis often involves multi-step protocols, including nucleophilic substitution and microwave-assisted cyclization .

Research Objectives and Methodological Approaches

Current research on this compound aims to:

  • Elucidate Structure-Activity Relationships (SAR) : Correlate substituent effects with biological efficacy.
  • Develop Efficient Syntheses : Optimize yields and purity using green chemistry principles.
  • Explore Novel Applications : Investigate roles in catalysis and materials science.

Methodologies employed include:

  • Synthetic Chemistry :
    • Step 1 : Condensation of 5-methyl-1H-1,2,4-triazole with 3-bromophenylacetonitrile.
    • Step 2 : Reduction of the nitrile group to an amine using LiAlH~4~ .
  • Spectroscopic Characterization :
    • ¹H NMR : Peaks at δ 7.92 (C3–H) and 8.85 (C5–H) confirm triazole ring protons .
    • IR : Stretching vibrations at 1600 cm⁻¹ (C=N) and 3400 cm⁻¹ (N–H) .
  • Biological Screening :
    • Antiproliferative assays against MCF-7 and HCT116 cell lines .
    • Antimicrobial testing via broth microdilution .
Synthetic Step Reagents/Conditions Yield
Triazole ring formation Hydrazine, formamide, 170°C 65%
Phenylmethanamine functionalization Pd/C, H~2~, ethanol 78%

Table 2: Representative synthesis protocol for triazole derivatives .

Properties

IUPAC Name

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTWOIUOLAIXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Core Synthesis via Cyclization of Precursors

Method Overview:
The core 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds, followed by methylation to introduce the 5-methyl group.

Key Steps:

Research Data:

Step Reagents Conditions Yield Reference
Hydrazone formation Hydrazine hydrate + aldehyde Reflux 85% Patent CA2302058C
Cyclization Phosphorus oxychloride Reflux 70% Patent CA2302058C
Methylation Methyl iodide Reflux 65% Patent CA2302058C

Construction of the Phenyl Linkage via Nucleophilic Substitution or Cross-Coupling

Method Overview:
The phenyl ring bearing the amino group is attached to the heterocyclic core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Key Steps:

  • Preparation of phenylmethanamine derivative:
    Starting from phenylacetonitrile or phenylmethyl chloride, reduction or amination reactions are employed to generate phenylmethanamine.

  • Coupling with heterocyclic core:
    The amino group of phenylmethanamine reacts with electrophilic sites on the heterocycle, often facilitated by coupling agents like EDC or via Buchwald-Hartwig amination using palladium catalysts.

Research Data:

Step Reagents Conditions Yield Reference
Amination Phenylmethyl chloride NaOH, reflux 78% Patent CA2302058C
Cross-coupling Pd(PPh₃)₄, base Toluene, heat 72% Patent CA2302058C

Advanced Method: Click Chemistry for Side-Chain Functionalization

Method Overview:
Recent approaches leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenylmethanamine moiety to the heterocyclic core via a terminal alkyne or azide.

Key Steps:

  • Preparation of azide or alkyne precursors:
    Synthesis of azide-functionalized phenyl derivatives or terminal alkynes bearing the heterocycle.

  • CuAAC Reaction:
    The azide and alkyne are reacted in the presence of copper(I) catalysts, often with stabilizing ligands, under mild conditions to form 1,2,3-triazoles, which can be further transformed into the target compound.

Research Data:

Step Reagents Conditions Yield Reference
Azide synthesis 1,2,3-Trimethoxybenzene + NaNO₂ + NaN₃ Cold, 0–5°C 90% PMC article
Click reaction CuSO₄, sodium ascorbate Room temperature 83% PMC article

Final Functionalization to Yield the Target Compound

Method Overview:
The final step involves converting the intermediate into [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine through reduction or substitution reactions, depending on the precursor functionalities.

Key Steps:

Research Data:

Step Reagents Conditions Yield Reference
Reduction Pd/C, H₂ Room temperature 85% Patent CA2302058C
Purification Recrystallization Ethanol - Standard

Notes and Observations:

  • The synthesis of this compound benefits from the versatility of click chemistry, allowing modular assembly of the heterocyclic core and phenyl linkage.
  • Patents and literature emphasize the importance of mild reaction conditions, high yields, and purity for pharmaceutical applications.
  • The choice of starting materials, such as hydrazines, aldehydes, and phenyl derivatives, significantly influences the overall efficiency and scalability.

Chemical Reactions Analysis

[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Triazole compounds have been extensively studied for their pharmacological properties. [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine has shown promise in several areas:

  • Antimicrobial Activity : Triazoles are known to exhibit antifungal properties. Research indicates that derivatives can inhibit the growth of pathogenic fungi, making them candidates for antifungal drug development.
  • Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may serve as a lead structure for designing new anticancer agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Agrochemicals

The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Triazoles are commonly used in fungicides due to their ability to disrupt fungal cell membranes.

ApplicationCompound TypeActivity
FungicidesTriazole DerivativesInhibit fungal growth
HerbicidesTriazole IntermediatesAffect plant growth regulation

Case Study : Research has shown that triazole-based agrochemicals can effectively control fungal diseases in crops while minimizing environmental impact .

Materials Science

In materials science, triazole derivatives are utilized in the development of new materials with specific properties such as enhanced stability and conductivity.

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with desirable mechanical properties.
  • Nanotechnology : Triazoles have been incorporated into nanomaterials for drug delivery systems due to their biocompatibility and ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structure can be compared to derivatives with modifications in:

  • Triazole substitution position : Analogues such as (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 145942-99-0) feature methyl substitution at the 4-position instead of 5, altering electronic and steric properties.

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Features Biological Relevance
Target compound C11H12N4 200.24 5-Me-triazole, phenyl-CH2NH2 Antifungal (hypothesized)
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine C4H8N4 112.13 4-Me-triazole, -CH2NH2 Intermediate in drug synthesis
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine C15H12ClFN4 336.29 CF3, F-substituted aryl groups Enhanced lipophilicity
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine HCl C4H9ClN4 148.59 5-Me-triazole, hydrochloride salt Research chemical

Biological Activity

[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities, particularly in the fields of antifungal and anticancer research. The structure can be depicted as follows:

Chemical Structure C9H12N4\text{Chemical Structure }C_9H_{12}N_4

Antimicrobial Properties

Studies have shown that compounds containing triazole moieties exhibit notable antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses moderate to strong antimicrobial properties, particularly against fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells.
  • Apoptotic Pathways : It modulates key apoptotic proteins such as Bcl-2 and Bax, leading to increased apoptosis rates.
Cell Line IC50 (µM) Effect
MCF-719.6Induces apoptosis
HeLa25.0Cell cycle arrest

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to cell growth and survival.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties against clinical isolates of bacteria and fungi. The findings highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, reacting 3-(chloromethyl)-5-methyl-1,2,4-triazole with 3-aminophenylboronic acid under Suzuki coupling conditions (Pd catalysis) . Alternatively, condensation reactions involving aldehydes and amines in refluxing ethanol (pH 8–10) may yield the scaffold .
  • Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purify via gradient chromatography (e.g., DCM/MeOH 95:5 to 90:10) or recrystallization (DCM/hexane) . Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Key signals include the methyl group on the triazole (δ 2.4–2.6 ppm) and methanamine protons (δ 3.7–4.0 ppm). Aromatic protons appear as multiplet signals at δ 7.2–8.2 ppm .
  • MS (ESI+) : Molecular ion peak at m/z 215.1 [M+H]+ .
    • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Resolve hydrogen bonding between the triazole N-H and methanamine groups to confirm stereochemistry .

Q. How does the triazole ring influence the compound’s reactivity in common organic transformations (e.g., alkylation, oxidation)?

  • Reactivity : The triazole’s N-heteroatoms enable hydrogen bonding and coordination with metals (e.g., LiAlH4 for reductions). For alkylation, use NaH/DMF to deprotonate the triazole N-H, then react with alkyl halides .
  • Oxidation : KMnO4/H2O selectively oxidizes the methanamine group to a ketone, while H2O2 under acidic conditions modifies the triazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against specific biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450) or receptors. The triazole ring forms π-π stacking with aromatic residues (e.g., Phe), while the methanamine group hydrogen-bonds to Asp/Glu .
  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G(d) level .
    • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?

  • Data Analysis :

  • Normalize results using Z-score or Grubbs’ test to identify outliers.
  • Perform dose-response curves with ≥3 technical replicates.
    • Experimental Design : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and assay temperature (37°C ± 0.5) .

Q. How does structural modification (e.g., substituting the methyl group on the triazole) alter the compound’s pharmacokinetic properties?

  • SAR Studies :

  • Replace the 5-methyl group with CF3 or Cl to enhance metabolic stability (e.g., t1/2 in liver microsomes).
  • Introduce hydrophilic groups (e.g., -OH) to improve solubility but monitor blood-brain barrier penetration via PAMPA .
    • Analytical Tools : Use HPLC-MS to quantify metabolic degradation products in simulated gastric fluid (pH 2.0) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Reactant of Route 2
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine

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